molecular formula C12H14ClF2N3 B12232519 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12232519
M. Wt: 273.71 g/mol
InChI Key: KFQJGNLSSWKHSW-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that features a difluorophenyl group and a pyrazolylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the difluorophenyl group using a suitable coupling agent such as a palladium catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,3-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the pyrazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to the specific positioning of the difluorophenyl group and the pyrazole moiety. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

1-(2,3-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₃F₂N₃, with a molecular weight of approximately 237.25 g/mol. The compound features a difluorophenyl group and a pyrazole moiety, which contribute to its biological activity through enhanced binding affinities to various biological targets.

Research indicates that this compound may interact with specific enzymes and receptors involved in disease pathways. Its potential as a therapeutic agent is largely attributed to its ability to modulate critical biological pathways associated with conditions such as cancer and inflammatory diseases.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play roles in tumor growth and inflammation.
  • Receptor Modulation : It may bind to receptors involved in signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar pyrazole scaffolds have demonstrated effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (μM)Mechanism
This compoundMDA-MB-231TBDApoptosis induction
Similar Pyrazole CompoundsHepG2TBDMicrotubule destabilization

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies have shown that it can reduce the release of TNF-alpha in cellular models, indicating its potential use in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • Study on Breast Cancer Cells : A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells, demonstrating significant apoptosis induction at concentrations as low as 1 μM. The study concluded that these compounds could be developed into effective anticancer agents.
  • Inflammation Model : In vitro experiments showed that the compound inhibited LPS-induced TNF-alpha release in macrophage-like cells, supporting its role as an anti-inflammatory agent.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-17-6-5-10(16-17)8-15-7-9-3-2-4-11(13)12(9)14;/h2-6,15H,7-8H2,1H3;1H

InChI Key

KFQJGNLSSWKHSW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=C(C(=CC=C2)F)F.Cl

Origin of Product

United States

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